molecular formula C16H25N3O B12871739 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethylpropanamide

2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethylpropanamide

Cat. No.: B12871739
M. Wt: 275.39 g/mol
InChI Key: YTKGBOYCSMWFEA-WUJWULDRSA-N
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Description

2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethylpropanamide is a complex organic compound with a unique structure that includes an amino group, a benzyl group, and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethylpropanamide typically involves multi-step organic reactions. One common method involves the reaction of an appropriate amine with a benzyl halide to form the benzylated intermediate. This intermediate is then reacted with a pyrrolidine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethylpropanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethylpropanamide apart from similar compounds is its unique combination of functional groups and its specific stereochemistry.

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethylpropanamide

InChI

InChI=1S/C16H25N3O/c1-3-19(16(20)13(2)17)15-9-10-18(12-15)11-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,17H2,1-2H3/t13?,15-/m0/s1

InChI Key

YTKGBOYCSMWFEA-WUJWULDRSA-N

Isomeric SMILES

CCN([C@H]1CCN(C1)CC2=CC=CC=C2)C(=O)C(C)N

Canonical SMILES

CCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)C(C)N

Origin of Product

United States

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